molecular formula C17H13ClN6O B12168347 4-chloro-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-2-carboxamide

4-chloro-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-2-carboxamide

Cat. No.: B12168347
M. Wt: 352.8 g/mol
InChI Key: KKUJYYZJBGLTLX-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-2-carboxamide is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a tetrazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-2-carboxamide typically involves a series of organic reactions. One common method includes the reaction of 2’-cyano-biphenyl-4-carbaldehyde with L-valine methyl ester, followed by acylation with pentanoyl chloride. The resulting compound is then reacted with Bu3SnN3 to introduce the tetrazole ring, and finally, hydrolyzed to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and tetrazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine gas and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-chloro-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Tetrazole Derivatives: Compounds like 2-(3-(3-chloro-1-(4-substituted phenyl)-4-tetrazole-2-yl)-1H-indole-1-yl) acetohydrazide share structural similarities.

    Indole Derivatives: Other indole-based compounds with different substituents on the indole ring.

Uniqueness

4-chloro-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-2-carboxamide is unique due to the specific combination of the indole and tetrazole rings, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and other fields .

Properties

Molecular Formula

C17H13ClN6O

Molecular Weight

352.8 g/mol

IUPAC Name

4-chloro-N-[3-(2-methyltetrazol-5-yl)phenyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C17H13ClN6O/c1-24-22-16(21-23-24)10-4-2-5-11(8-10)19-17(25)15-9-12-13(18)6-3-7-14(12)20-15/h2-9,20H,1H3,(H,19,25)

InChI Key

KKUJYYZJBGLTLX-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)C3=CC4=C(N3)C=CC=C4Cl

Origin of Product

United States

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